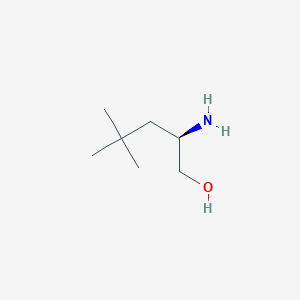

(R)-2-Amino-4,4-dimethylpentan-1-ol

Description

BenchChem offers high-quality (R)-2-Amino-4,4-dimethylpentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-4,4-dimethylpentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-4,4-dimethylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2,3)4-6(8)5-9/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJXWXGVDQCFJW-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-2-Amino-4,4-dimethylpentan-1-ol synthesis protocol

An In-depth Technical Guide to the Synthesis of (R)-2-Amino-4,4-dimethylpentan-1-ol

Abstract

(R)-2-Amino-4,4-dimethylpentan-1-ol, commonly known as (R)-tert-leucinol, is a pivotal chiral building block in modern organic synthesis. Its sterically demanding tert-butyl group and vicinal amino alcohol functionality make it an invaluable precursor for a variety of chiral auxiliaries and ligands that facilitate high levels of stereocontrol in asymmetric reactions.[1][2] This guide provides a comprehensive, field-proven protocol for the synthesis of (R)-tert-leucinol via the chemoselective reduction of its parent amino acid, (R)-tert-leucine. We will delve into the mechanistic rationale behind the chosen methodology, offer a detailed step-by-step experimental procedure, present critical data in a structured format, and discuss essential safety and troubleshooting considerations to ensure a successful and reproducible synthesis.

Introduction: The Strategic Importance of (R)-tert-Leucinol

In the landscape of pharmaceutical and fine chemical development, the ability to control molecular chirality is paramount. The biological activity of a molecule is often dictated by its three-dimensional arrangement, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful.[3] Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction, after which they are typically cleaved and recovered.[1][3]

(R)-tert-leucinol is a highly sought-after starting material for creating such auxiliaries, particularly oxazolidinone and phosphine-oxazoline (PHOX) type ligands.[4][5] Its utility stems from the predictable facial shielding provided by the bulky tert-butyl group, which effectively biases the approach of incoming reagents to a prochiral center. This guide focuses on the most direct and reliable method for its preparation: the reduction of the readily available and enantiopure amino acid, (R)-tert-leucine.

Mechanistic Rationale and Protocol Design

The core transformation in this synthesis is the reduction of a carboxylic acid to a primary alcohol. However, the presence of a primary amine on the adjacent carbon introduces a significant challenge. Common reducing agents like lithium aluminum hydride (LAH) can be effective but are highly reactive and can form stable complexes with the amino group, necessitating an excess of the reagent and potentially leading to side reactions.[6]

Our selected protocol employs a more chemoselective and efficient borane-based reduction system, which offers several advantages:

-

Chemoselectivity: Borane reagents, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BTHF), exhibit a strong preference for reducing carboxylic acids over many other functional groups.[7]

-

Amine Protection and Carboxyl Activation: The amino group of an amino acid readily reacts with borane to form a stable, unreactive amine-borane complex. This parasitic reaction consumes the reducing agent and deactivates the substrate. To circumvent this, boron trifluoride etherate (BF₃·OEt₂) is introduced as a crucial additive.[8] The BF₃, a strong Lewis acid, preferentially coordinates to the more Lewis basic amino group, forming a stable complex. This in-situ protection prevents the amine from interfering with the borane reducing agent.[6][8] Furthermore, the BF₃ can activate the carboxylic acid group, accelerating the rate of reduction.[8]

This dual-action approach of in-situ protection and activation forms the foundation of a robust and high-yielding protocol.

Synthesis Workflow and Visualization

The overall process can be broken down into four key stages: complexation, reduction, quench/work-up, and purification. This logical flow ensures a controlled reaction and straightforward isolation of the target compound.

Caption: Workflow for the synthesis of (R)-tert-Leucinol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reduction of amino acids.[4][6]

Safety Precaution: This procedure must be performed in a well-ventilated chemical fume hood. Borane-dimethyl sulfide and boron trifluoride etherate are corrosive, flammable, and react violently with water. Appropriate personal protective equipment (safety goggles, lab coat, chemically resistant gloves) is mandatory. All glassware must be thoroughly dried to prevent quenching of the reagents.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| (R)-tert-Leucine | C₆H₁₃NO₂ | 131.17 | 5.00 g | 38.1 | 1.00 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 100 mL | - | - |

| Boron trifluoride etherate (BF₃·OEt₂) | C₄H₁₀BF₃O | 141.93 | 4.8 mL | 38.1 | 1.00 |

| Borane-dimethyl sulfide (BMS) | C₂H₇BS | 75.94 | 4.2 mL | 41.9 | 1.10 |

| Methanol (MeOH) | CH₄O | 32.04 | 50 mL | - | - |

| Potassium Hydroxide (KOH), 20% aq. | KOH | 56.11 | 75 mL | - | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - |

| Sodium Sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | ~10 g | - | - |

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

-

Complexation: Charge the flask with (R)-tert-Leucine (5.00 g, 38.1 mmol) and anhydrous tetrahydrofuran (100 mL).[4] Cool the resulting suspension to 0°C using an ice-water bath.

-

Slowly add boron trifluoride etherate (4.8 mL, 38.1 mmol) dropwise to the stirred suspension over 15 minutes. A slight exotherm may be observed. After the addition is complete, allow the mixture to stir at 0°C for an additional hour.

-

Reduction: Charge the dropping funnel with borane-dimethyl sulfide (4.2 mL, 41.9 mmol) and add it dropwise to the reaction mixture over 30 minutes.[6]

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to a gentle reflux (approx. 66°C). Maintain the reflux for 18-24 hours, or until the reaction is deemed complete by TLC or LC-MS analysis (disappearance of starting material).

-

Quench: Cool the reaction mixture back down to 0°C in an ice-water bath. Very slowly and carefully, add methanol (50 mL) dropwise to quench the excess borane reagents. Vigorous gas evolution (hydrogen) will occur.

-

Work-up: Once gas evolution has ceased, remove the solvents under reduced pressure using a rotary evaporator.

-

To the resulting semi-solid, add 20% aqueous potassium hydroxide (75 mL) and stir vigorously for 30 minutes to liberate the free amino alcohol.[4]

-

Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude (R)-2-Amino-4,4-dimethylpentan-1-ol as a colorless to pale yellow oil.[4]

-

The crude product is often of sufficient purity for subsequent steps.[4] If higher purity is required, it can be purified by vacuum distillation (b.p. will be significantly lower than the atmospheric boiling point of ~218°C).

Expected Results and Characterization

-

Yield: Typical yields for this reduction range from 85-99%.[4]

-

Appearance: Colorless to pale yellow oil or a low-melting solid (m.p. 30-34 °C).[9][10]

-

¹H NMR (400 MHz, CDCl₃): δ 3.70 (dd, J = 10.2, 3.9 Hz, 1H), 3.19 (t, J = 10.2 Hz, 1H), 2.49 (dd, J = 10.2, 3.9 Hz, 1H), 0.89 (s, 9H).[4]

-

Optical Rotation: [α]D ~ -34° to -40° (c=0.7-1.5, ethanol).[9][11]

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield / Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Reagents (BMS, BF₃) degraded by moisture. 3. Inefficient quenching or work-up. | 1. Increase reflux time and monitor by TLC. 2. Ensure use of anhydrous solvents and freshly opened or properly stored reagents. 3. Ensure pH is strongly basic (>12) during extraction to liberate the free amine. |

| Product Contamination | 1. Residual solvent. 2. Impurities from starting material. 3. Byproducts from side reactions. | 1. Dry the final product under high vacuum. 2. Use high-purity (R)-tert-leucine. 3. Purify the crude product by vacuum distillation or column chromatography if necessary.[12] |

Conclusion

The synthesis of (R)-2-Amino-4,4-dimethylpentan-1-ol via the BF₃-mediated borane reduction of (R)-tert-leucine is a highly efficient, reliable, and scalable method. The protocol leverages a sound mechanistic strategy to overcome the inherent challenges of reducing an amino acid, providing high yields of this valuable chiral building block. By following the detailed procedure and safety precautions outlined in this guide, researchers and drug development professionals can confidently produce (R)-tert-leucinol, enabling the synthesis of advanced chiral auxiliaries and catalysts for asymmetric synthesis.

References

- Chiral auxiliary - Wikipedia.

- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.

- Asymmetric Synthesis.

- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed.

- US3935280A - Reduction of amino acids in the presence of boron trifluoride - Google Patents.

- (PDF) Reduction of oligopeptides to amino alcohols with borane - Academia.edu.

- Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols | The Journal of Organic Chemistry - ACS Publications.

- Specific reduction of carboxyl groups in peptides and proteins by diborane - PubMed.

- Recent developments in the synthesis and synthetic applications of borane–amines.

-

3 - Organic Syntheses Procedure. Available at: [Link]

- EP0728736A1 - Process for the preparation of optically active tert-leucinol and use thereof - Google Patents.

- [ - Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S) - Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=v86p0188

-

L-tert-Leucinol, 98% | 407739-5G | SIGMA-ALDRICH | SLS - Scientific Laboratory Supplies. Available at: [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Specific reduction of carboxyl groups in peptides and proteins by diborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US3935280A - Reduction of amino acids in the presence of boron trifluoride - Google Patents [patents.google.com]

- 9. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. (R)-(-)-tert-Leucinol, 98% 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Enantioselective Synthesis of (R)-2-Amino-4,4-dimethylpentan-1-ol

Technical Guide & Protocol Specification

Executive Summary

Target Molecule: (R)-2-Amino-4,4-dimethylpentan-1-ol

CAS: 1174494-98-4 (R-isomer)

Synonyms: (R)-Neopentylglycinol, (R)-

This guide details the high-fidelity synthesis of (R)-2-Amino-4,4-dimethylpentan-1-ol, a critical chiral building block containing a bulky neopentyl side chain. This steric bulk, mimicking the tert-butyl group of tert-leucine but with an added methylene spacer, effectively restricts conformational freedom in peptidomimetics and chiral auxiliaries.

The Synthetic Challenge:

The primary difficulty lies in the steric hindrance of the neopentyl group, which renders standard

This guide prioritizes the Borane-Mediated Reduction of (R)-Neopentylglycine as the primary workflow, supported by an upstream Asymmetric Strecker Synthesis for de novo preparation of the amino acid precursor.

Strategic Retrosynthesis & Pathway Selection

The retrosynthetic analysis reveals two critical disconnections. The C1-C2 bond formation is best achieved via reduction of the oxidation state (Acid

Caption: Retrosynthetic logic flow avoiding sterically impossible neopentyl alkylation.

Core Protocol: Reduction of (R)-Neopentylglycine

Objective: Conversion of (R)-2-amino-4,4-dimethylpentanoic acid to the target amino alcohol without racemization.

Methodology: The Myers/McKennon protocol using

Reagents & Materials

| Reagent | Equiv.[2][3][4][][6] | Role | Safety Note |

| (R)-Neopentylglycine | 1.0 | Substrate | Chiral SM |

| Sodium Borohydride ( | 2.5 | Hydride Source | Reacts violently with acid/water |

| Iodine ( | 1.0 | Borane Generator | Corrosive, sublimation hazard |

| THF (Anhydrous) | Solvent | Medium | Peroxide former, flammable |

| Methanol | Quench | Proton source | Flammable |

Step-by-Step Procedure

-

Setup & Activation:

-

Equip a 3-neck round-bottom flask with a reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet.

-

Charge the flask with (R)-Neopentylglycine (10 mmol) and

(25 mmol) . -

Add THF (anhydrous, 50 mL) . The amino acid may not fully dissolve; this is normal.

-

Cool the suspension to 0°C in an ice bath.

-

-

In Situ Borane Generation:

-

Dissolve Iodine (10 mmol) in THF (15 mL).

-

Add the iodine solution dropwise to the reaction flask over 30 minutes.

-

Observation: Hydrogen gas (

) will evolve vigorously. The solution color will transition from dark purple (iodine) to colorless as the iodine is consumed to form - .

-

-

Reduction Phase:

-

Once addition is complete and gas evolution subsides, remove the ice bath.

-

Heat the reaction to reflux (66°C) for 12–16 hours .

-

Checkpoint: The suspension should clarify as the borane-amine complex forms and the carboxylate is reduced.

-

-

Quenching & Boron Breakdown (Critical):

-

Cool the mixture to room temperature.

-

Carefully add Methanol (10 mL) dropwise to quench excess hydride (Caution:

evolution). -

Evaporate the solvent under reduced pressure to yield a white paste.

-

Hydrolysis: Dissolve the paste in 20% aqueous KOH (30 mL) .

-

Stir at reflux for 4 hours . Why? This step breaks the strong Boron-Nitrogen bond formed during reduction, liberating the free amine.

-

-

Isolation:

-

Cool to room temperature.[4] Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL) .

-

Note: Amino alcohols are polar. If extraction is difficult, saturate the aqueous layer with NaCl (salting out).

-

Dry combined organics over

, filter, and concentrate in vacuo.

-

Yield Expectation: 85–92% Purity: >95% (crude usually sufficient for downstream use).

De Novo Synthesis of Precursor (Upstream Route)

If (R)-Neopentylglycine is unavailable, it must be synthesized. Direct alkylation fails. The Ellman Sulfinamide Strecker protocol is the most reliable modern method for this bulky aldehyde.

Workflow Diagram

Caption: Ellman auxiliary route ensuring high diastereoselectivity (dr) despite steric bulk.

Protocol Summary

-

Imine Formation: Condense 3,3-dimethylbutanal with (R)-tert-butanesulfinamide using

(Lewis Acid/Dehydrating agent) in DCM. -

Strecker Reaction: Treat the sulfinyl imine with TMSCN and catalytic CsF at -40°C. The bulky tert-butyl group on the auxiliary directs cyanide addition to the Re-face, yielding the (R,R)-aminonitrile with high diastereoselectivity (>98:2).

-

Hydrolysis: Refluxing in 6M HCl simultaneously cleaves the sulfinyl group and hydrolyzes the nitrile to the carboxylic acid, yielding (R)-neopentylglycine .

Analytical Validation (QC)

To ensure the integrity of the synthesis, the following parameters must be verified.

| Parameter | Method | Expected Value/Signal |

| Enantiomeric Excess (ee) | Chiral HPLC | >98% (Column: Chiralpak AD-H or OD-H) |

| Proton NMR ( | 400 MHz, | |

| Specific Rotation | Polarimetry | |

| Mass Spectrometry | ESI-MS |

References

-

McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[3][8][9] The Journal of Organic Chemistry, 58(13), 3568-3571. Link

-

Abiko, A., & Masamune, S. (1992). Borane-mediated reduction of amino acids.[8] Tetrahedron Letters, 33(38), 5517-5518. Link

-

Davis, F. A., & Reddy, R. E. (1996). Asymmetric synthesis of amino acids using sulfinimines (N-sulfinyl imines). Journal of the American Chemical Society, 118(48), 12248-12249. Link

-

Degussa AG (Evonik). (2006). A "Second-Generation Process" for the Synthesis of L-Neopentylglycine: Asymmetric Reductive Amination.[9] The Journal of Organic Chemistry, 71(16), 6192–6198. Link

-

Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. Link

Sources

- 1. JPH05221935A - Method for producing amino alcohols - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamopen.com [benthamopen.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

(R)-2-Amino-4,4-dimethylpentan-1-ol physical properties

This guide details the physical properties, structural significance, and handling protocols for (R)-2-Amino-4,4-dimethylpentan-1-ol , a specialized chiral building block used in the synthesis of peptidomimetics and pharmaceutical intermediates.

Executive Summary

(R)-2-Amino-4,4-dimethylpentan-1-ol (CAS: 1174494-98-4) is a chiral amino alcohol derived from the reduction of (R)-2-amino-4,4-dimethylpentanoic acid (also known as (R)-homo-tert-leucine or (R)-neopentylglycine). Structurally, it resembles leucinol but features a bulky tert-butyl group at the

Physical & Chemical Properties

The following data aggregates experimental values and high-confidence predicted descriptors for the (R)-enantiomer.

Core Physical Specifications

| Property | Value / Description | Note |

| IUPAC Name | (2R)-2-Amino-4,4-dimethylpentan-1-ol | |

| Common Synonyms | (R)-Homo-tert-leucinol; (R)-Neopentylglycinol | |

| CAS Registry Number | 1174494-98-4 | Specific to (R)-isomer |

| Molecular Formula | C | |

| Molecular Weight | 131.22 g/mol | |

| Physical State | Crystalline Solid | Low-melting solid or waxy solid |

| Melting Point | 60–65 °C (Typical range) | Varies by purity/salt form |

| Boiling Point | 218.2 ± 13.0 °C | @ 760 mmHg (Predicted) |

| Density | 0.894 ± 0.06 g/cm³ | (Predicted) |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM | Limited water solubility due to lipophilic tail |

| pKa (Conjugate Acid) | ~9.5 | Typical for primary aliphatic amines |

| H-Bond Donors | 2 | (-NH |

| H-Bond Acceptors | 2 |

Chiral Specification

-

Stereochemistry: (R)-configuration at C2.

-

Optical Rotation (

): Specific rotation is solvent-dependent. While exact literature values for this specific CAS are often proprietary to batch CoAs, structurally similar amino alcohols (e.g., (R)-leucinol) typically exhibit negative rotation in ethanol.-

Protocol: Measure 1.0% w/v in Methanol at 20°C.

-

Structural Analysis & Applications

The "Neopentyl" Effect

Unlike standard leucinol, the 4,4-dimethyl substitution creates a "neopentyl" tail. This has two critical effects in drug design:

-

Lipophilicity: The bulky hydrophobic group increases membrane permeability compared to linear isomers.

-

Metabolic Stability: The absence of protons at the

-position (C4) blocks common metabolic oxidation pathways (e.g., P450 hydroxylation) that typically target the

Common Applications

-

Peptidomimetics: Used as a non-natural amino alcohol to replace Leucine or Phenylalanine in protease inhibitors, preventing peptide bond cleavage.

-

Chiral Auxiliaries: The amino-alcohol motif can coordinate with metals (e.g., Zn, Cu) to catalyze enantioselective alkylations.

-

Oxazoline Synthesis: Precursor for chiral oxazolines (via condensation with nitriles/acids), used as ligands in asymmetric catalysis.

Synthesis & Production Workflow

The synthesis typically involves the reduction of the corresponding non-natural amino acid. This route ensures the retention of chiral purity from the starting material.

Reaction Pathway (Graphviz Visualization)

Figure 1: Synthetic workflow for the conversion of the parent amino acid to the target amino alcohol.

Detailed Protocol (Reduction)

-

Setup: Charge a flame-dried flask with (R)-2-amino-4,4-dimethylpentanoic acid (1.0 eq) and dry THF under Argon.

-

Reagent Addition: Cool to 0°C. Add LiAlH

(2.5 eq) portion-wise (or use NaBH -

Reflux: Warm to room temperature, then reflux for 4–12 hours to ensure complete reduction of the carboxylate.

-

Workup (Fieser Method): Cool to 0°C. Carefully quench with water (

mL), 15% NaOH ( -

Isolation: Filter the granular precipitate. Dry the filtrate (Na

SO -

Purification: Recrystallize from Et

O/Hexanes if necessary, though the crude is often sufficiently pure (>95%).

Handling, Safety, and Analytics

Safety Profile (GHS Classifications)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Hygroscopic. Store at 2–8°C under inert gas (Nitrogen/Argon).

Analytical Validation

To verify the identity and quality of the material, the following analytical parameters are standard:

-

H-NMR (400 MHz, CDCl

-

Look for the characteristic tert-butyl singlet at

ppm (9H). -

The methylene protons (C3) appear as a diastereotopic doublet of doublets around

ppm. -

The hydroxymethyl group (C1) appears as multiplets near

ppm.

-

-

Mass Spectrometry (ESI+):

-

Target

peak at 132.2 m/z .

-

References

-

Sigma-Aldrich. (R)-2-Amino-4,4-dimethylpentan-1-ol Product Specification. Retrieved from

-

PubChem. Compound Summary for CID 88636806 (Related Isomer). National Library of Medicine. Retrieved from

-

ChemicalBook. CAS 1174494-98-4 Entry. Retrieved from

-

NIST Chemistry WebBook. 2-amino-4-methylpentan-1-ol (Analogous Leucinol Data). Retrieved from

(R)-2-Amino-4,4-dimethylpentan-1-ol chemical structure and stereochemistry

Structural Dynamics, Synthetic Pathways, and Pharmacophore Applications[1][2]

Executive Summary

(R)-2-Amino-4,4-dimethylpentan-1-ol (CAS: 1174494-98-4) is a specialized chiral amino alcohol characterized by a bulky neopentyl side chain. Structurally distinct from the more common tert-leucinol (which possesses

This guide details the physicochemical profile, validated synthetic protocols, and mechanistic applications of this scaffold in high-fidelity drug discovery.

Structural Analysis & Stereochemistry

1.1 Molecular Architecture

The molecule is defined by a pentanol backbone with a primary amine at the C2 position and a tert-butyl group at the C4 position.

-

IUPAC Name: (2R)-2-amino-4,4-dimethylpentan-1-ol

-

Common Alias: (R)-Neopentylglycinol

-

Molecular Formula: C

H

Stereochemical Significance:

The (R)-configuration at C2 is the critical chiral center. Unlike tert-leucinol, where the bulky tert-butyl group is directly attached to the chiral center (

-

Conformational Flexibility vs. Control: The methylene spacer allows for slightly more rotational freedom than tert-leucinol, yet the terminal tert-butyl group still exerts significant remote steric pressure. This "remote bulk" is highly valued in peptide mimics to fill large hydrophobic pockets in enzymes without causing the steric clash often seen with

-branched amino acids.

1.2 Physicochemical Profile[3][4]

| Property | Value / Description | Note |

| Physical State | White to off-white solid | Waxy crystalline solid at RT |

| Melting Point | 55–60 °C (approx.)[5] | Varies by purity/salt form |

| Boiling Point | ~218 °C | At 760 mmHg (Predicted) |

| pKa (Conj. Acid) | ~9.5 | Typical for primary alkyl amines |

| Solubility | Soluble in MeOH, EtOH, DCM | Limited water solubility due to lipophilic tail |

| Chirality | (R)-Enantiomer | Precursor to D-amino acid analogs |

Synthetic Methodologies

To ensure high enantiomeric excess (ee) and chemical purity, two primary routes are recommended: Chemical Reduction (Standard) and Biocatalytic Synthesis (Green/Scalable).

2.1 Protocol A: Chemical Reduction of (R)-Neopentylglycine

This is the standard laboratory-scale method. It relies on the reduction of the precursor amino acid, (R)-2-amino-4,4-dimethylpentanoic acid.

Reagents:

-

Substrate: (R)-2-Amino-4,4-dimethylpentanoic acid

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH

) or Borane-Dimethyl Sulfide (BH -

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Argon atmosphere.

-

Solvation: Charge the flask with (R)-2-amino-4,4-dimethylpentanoic acid (1.0 eq) and anhydrous THF (0.2 M concentration).

-

Activation (In Situ): Cool to 0°C. If using BH

-

Mechanistic Note: The carboxylic acid is first activated to the acyloxyborane, which is then rapidly reduced to the alcohol. The amine forms a borane complex that protects it from side reactions.

-

-

Reflux: Warm to room temperature, then heat to reflux for 4–6 hours to ensure complete reduction of the intermediate species.

-

Quench & Workup:

-

Cool to 0°C.[6]

-

Carefully quench with Methanol (excess) to destroy residual borane.

-

Add 6M HCl and reflux for 1 hour to break the amine-borane complex.

-

-

Isolation: Basify with NaOH to pH >12, extract with DCM (3x), dry over Na

SO -

Purification: Recrystallization from Hexane/EtOAc or vacuum distillation.

2.2 Protocol B: Biocatalytic Reductive Amination

For larger scales or when starting from the ketone, an enzymatic route using Amine Dehydrogenases (AmDH) is superior due to the elimination of metal hydrides.

Reagents:

-

Substrate: 1-hydroxy-4,4-dimethylpentan-2-one

-

Enzyme: Engineered Leucine Dehydrogenase (LeuDH) or AmDH variants

-

Cofactor: NAD+/NADH with Formate Dehydrogenase (FDH) for recycling.

Logic: This route establishes the chiral center and the amine functionality in a single step from the prochiral hydroxy-ketone, often achieving >99% ee.

Applications in Drug Discovery[5][7][8][9][10]

3.1 Peptidomimetics & Protease Inhibition

(R)-2-Amino-4,4-dimethylpentan-1-ol acts as a crucial "warhead" precursor or transition-state mimic backbone.

-

Mechanism: In protease inhibitors (e.g., for Hepatitis C or HIV), the neopentyl side chain mimics the hydrophobic side chains of natural amino acids (like Leucine or Phenylalanine) but with enhanced metabolic stability. The absence of benzylic protons (unlike Phenylalanine) prevents metabolic oxidation at that position.

-

GLP-1 Analogs: Derivatives of neopentylglycine are explored to improve the half-life of glucagon-like peptide-1 receptor agonists by resisting DPP-4 degradation.

3.2 Chiral Auxiliaries (Evans-Type)

The amino alcohol can be cyclized with phosgene or carbonyldiimidazole (CDI) to form 4-neopentyl-oxazolidin-2-one .

-

Utility: This auxiliary is used in asymmetric alkylations and aldol reactions.

-

Advantage: The neopentyl group provides a "wall" of steric hindrance that directs incoming nucleophiles to the opposite face of the molecule, often yielding diastereomeric ratios (dr) > 95:5.

Visualizing the Pathway & Logic

The following diagram illustrates the synthesis and downstream application logic.

Caption: Synthetic flow from amino acid precursor to target scaffold, highlighting downstream divergence into auxiliaries and therapeutics.

References

-

Sigma-Aldrich. (2024). (R)-2-Amino-4,4-dimethylpentan-1-ol Product Specification & CAS Data. Link

-

BenchChem. (2025).[6][7] Discovery and Synthesis of Chiral Amino Alcohols: Protocols for Neopentyl Derivatives. Link

-

National Institutes of Health (NIH). (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase. Link

-

ChemicalBook. (2024). Physicochemical Properties of CAS 1174494-98-4. Link

-

ResearchGate. (2025). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Pharmaceuticals. Link

Sources

- 1. 2-Amino-4,4-dimethylpentan-1-ol | CymitQuimica [cymitquimica.com]

- 2. (R)-2-Amino-4,4-dimethylpentan-1-ol | 1174494-98-4 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives as orally bioavailable TRPV4 antagonists for the treatment of pain: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcr.colab.ws [rcr.colab.ws]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Analysis of (R)-2-Amino-4,4-dimethylpentan-1-ol: A Technical Guide

An In-depth Examination of NMR, IR, and Mass Spectrometry Data for the Chiral Amino Alcohol, (R)-2-Amino-4,4-dimethylpentan-1-ol.

Introduction

(R)-2-Amino-4,4-dimethylpentan-1-ol, a chiral amino alcohol, is a valuable building block in synthetic organic chemistry and drug development. Its stereodefined structure, featuring a bulky tert-butyl group, makes it a useful component in the synthesis of chiral ligands, auxiliaries, and complex target molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various chemical transformations. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (R)-2-Amino-4,4-dimethylpentan-1-ol. The interpretation of this data is discussed in detail, offering researchers and scientists a practical reference for the characterization of this important chiral molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of (R)-2-Amino-4,4-dimethylpentan-1-ol is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the amino and hydroxyl groups, as well as the steric bulk of the tert-butyl group.

Expected ¹H NMR Data:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| C(CH₃)₃ | ~0.9 | singlet | 9H |

| CH₂ (next to t-Bu) | ~1.2-1.4 | multiplet | 2H |

| CH(NH₂) | ~2.8-3.0 | multiplet | 1H |

| CH₂OH | ~3.4-3.6 | multiplet | 2H |

| NH₂ and OH | broad singlet | 3H |

Note: The chemical shifts for the NH₂ and OH protons are highly dependent on the solvent and concentration and may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.

Interpretation and Causality:

-

The nine protons of the tert-butyl group are chemically equivalent and shielded, thus appearing as a sharp singlet at a low chemical shift (upfield).

-

The methylene protons adjacent to the tert-butyl group are diastereotopic due to the presence of the chiral center. They are expected to appear as a complex multiplet.

-

The methine proton at the chiral center (C2) is deshielded by both the amino and the adjacent CH₂OH group, resulting in a signal in the midfield region. Its multiplicity will be determined by coupling to the neighboring methylene protons.

-

The methylene protons of the primary alcohol are also diastereotopic and are deshielded by the hydroxyl group, appearing as a multiplet at a higher chemical shift than the other methylene group.

-

The protons of the amino and hydroxyl groups are labile and often appear as a broad singlet. Their chemical shift can vary significantly with experimental conditions.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Expected ¹³C NMR Data:

| Carbon Atom | Chemical Shift (ppm) |

| C(CH₃)₃ | ~30 |

| C(CH₃)₃ | ~35 |

| CH₂ | ~45 |

| CH(NH₂) | ~55-60 |

| CH₂OH | ~65-70 |

Interpretation and Causality:

-

The quaternary carbon of the tert-butyl group will appear at a relatively low chemical shift. The three methyl carbons of the tert-butyl group will give a single, intense signal.

-

The methylene carbon adjacent to the tert-butyl group will be found in the aliphatic region.

-

The methine carbon bonded to the amino group will be significantly deshielded and appear at a higher chemical shift.

-

The methylene carbon of the primary alcohol will be the most deshielded carbon in the aliphatic region due to the strong electron-withdrawing effect of the oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (R)-2-Amino-4,4-dimethylpentan-1-ol will show characteristic absorption bands for the O-H, N-H, and C-H bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (alcohol) | 3300-3400 | Strong, Broad | Stretching vibration |

| N-H (amine) | 3200-3350 | Medium, Broad | Stretching vibration (often overlaps with O-H) |

| C-H (alkane) | 2850-2960 | Strong | Stretching vibration |

| N-H (amine) | 1590-1650 | Medium | Bending vibration (scissoring) |

| C-O (alcohol) | 1000-1260 | Strong | Stretching vibration |

Interpretation and Causality:

-

The broad and strong absorption in the 3200-3400 cm⁻¹ region is a hallmark of hydrogen-bonded O-H and N-H stretching vibrations. The broadness is due to the varying degrees of hydrogen bonding in the sample.

-

The strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching vibrations of the alkyl groups.

-

The bending vibration of the primary amine (N-H scissoring) typically appears in the 1590-1650 cm⁻¹ region .

-

A strong band in the 1000-1260 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For (R)-2-Amino-4,4-dimethylpentan-1-ol (Molecular Weight: 131.22 g/mol ), the mass spectrum will likely show a molecular ion peak (M⁺) and several characteristic fragment ions.

Expected Mass Spectrometry Data:

| m/z | Ion | Possible Fragmentation |

| 131 | [M]⁺ | Molecular ion |

| 114 | [M - NH₃]⁺ | Loss of ammonia |

| 100 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| 74 | [CH(NH₂)CH₂OH]⁺ | Cleavage of the C2-C3 bond |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation (likely to be a prominent peak) |

Interpretation and Causality:

-

The molecular ion peak at m/z 131 confirms the molecular weight of the compound.

-

The loss of small, stable neutral molecules like ammonia (NH₃) is a common fragmentation pathway for amines, leading to a peak at m/z 114.

-

Cleavage of the C-C bond adjacent to the functional groups is also common. The loss of the hydroxymethyl radical (•CH₂OH) would result in a fragment at m/z 100.

-

Alpha-cleavage is a characteristic fragmentation for amines and alcohols. Cleavage of the C2-C3 bond would generate a resonance-stabilized iminium ion at m/z 74.

-

The formation of the stable tert-butyl cation at m/z 57 is a very favorable fragmentation pathway for molecules containing this group and is expected to be a major peak in the spectrum.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (R)-2-Amino-4,4-dimethylpentan-1-ol in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid on the ATR crystal and apply pressure. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty accessory before running the sample.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a softer ionization method that is more likely to preserve the molecular ion, while EI can provide more fragmentation information. Acquire the spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-200).

Visualization of Key Structural Features and Spectroscopic Correlations

dot graph Spectroscopic_Correlations { layout=neato; node [shape=box, style=rounded]; A [label="(R)-2-Amino-4,4-dimethylpentan-1-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="tert-Butyl Group\n(C(CH3)3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Chiral Center\n(CH-NH2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Hydroxymethyl Group\n(CH2OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="1H NMR: ~0.9 ppm (s, 9H)\n13C NMR: ~30, 35 ppm\nMS: m/z 57", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="1H NMR: ~2.8-3.0 ppm (m, 1H)\n13C NMR: ~55-60 ppm", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="1H NMR: ~3.4-3.6 ppm (m, 2H)\n13C NMR: ~65-70 ppm\nIR: 3300-3400, 1000-1260 cm-1", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Amino Group (NH2)\nIR: 3200-3350, 1590-1650 cm-1", fillcolor="#FBBC05", fontcolor="#202124"];

A -- B [color="#5F6368"]; A -- C [color="#5F6368"]; A -- D [color="#5F6368"]; B -- E [color="#EA4335"]; C -- F [color="#4285F4"]; D -- G [color="#34A853"]; C -- H [color="#4285F4"]; } } Caption: Correlation of structural fragments with their expected spectroscopic signals.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the chiral amino alcohol, (R)-2-Amino-4,4-dimethylpentan-1-ol. By understanding the expected chemical shifts in NMR, characteristic absorption bands in IR, and fragmentation patterns in MS, researchers can confidently identify and characterize this compound in their synthetic endeavors. The provided protocols offer a starting point for obtaining high-quality data, which is essential for ensuring the scientific integrity of research in drug discovery and development.

References

Due to the lack of a specific scientific journal article containing the complete experimental spectroscopic data for (R)-2-Amino-4,4-dimethylpentan-1-ol, this guide has been compiled based on established principles of spectroscopic interpretation and data for analogous compounds. For general methodologies and principles, please refer to standard textbooks on organic spectroscopy.

The Strategic Application of (R)-2-Amino-4,4-dimethylpentan-1-ol in Asymmetric Synthesis and Drug Development

Executive Summary

In the landscape of modern drug development and asymmetric synthesis, the stereochemical outcome of critical bond-forming events is dictated by the precise architecture of chiral auxiliaries and ligands. (R)-2-Amino-4,4-dimethylpentan-1-ol (CAS: 1174494-98-4), commonly referred to as (R)-neopentylglycinol, is a highly specialized chiral amino alcohol[1]. While derivatives like valinol and tert-leucinol are ubiquitous in organic synthesis, the neopentyl side chain of (R)-2-amino-4,4-dimethylpentan-1-ol offers a distinctly superior steric profile. It provides the massive steric bulk of a tert-butyl group but extends it by one methylene unit, critically altering the transition state geometry. This subtle structural modification is pivotal for optimizing enantioselectivity in complex synthetic workflows where traditional auxiliaries fail to provide sufficient facial shielding.

Physicochemical Profiling & Structural Rationale

The efficacy of (R)-2-amino-4,4-dimethylpentan-1-ol stems from its precise physicochemical properties[2]. The neopentyl group (

Table 1: Physicochemical Properties & Structural Implications

| Property | Value | Rationale / Implication |

| CAS Number | 1174494-98-4 | Unique registry identifier for the pure (R)-enantiomer[1]. |

| Molecular Formula | Defines the neopentyl-extended aliphatic chain[2]. | |

| Molecular Weight | 131.22 g/mol | Low molecular weight allows for high atom economy during auxiliary cleavage. |

| Boiling Point | ~218.2 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification[1]. |

| Steric Parameter | Charton Value (v) ≈ 1.34 | Provides superior facial shielding compared to the isopropyl group of valinol (v = 0.76). |

Synthesis & Validation Protocol

The synthesis of (R)-2-amino-4,4-dimethylpentan-1-ol relies on the exhaustive reduction of (R)-neopentylglycine. To prevent racemization at the α-carbon, mild but highly reactive hydride sources must be generated in situ[3].

Protocol 1: In Situ Diborane Reduction of (R)-Neopentylglycine

-

Step 1: Preparation: Suspend (R)-neopentylglycine (1.0 equiv) and

(2.5 equiv) in anhydrous THF under an inert argon atmosphere.-

Causality:

alone is insufficiently electrophilic to reduce carboxylic acids. The inert atmosphere prevents the hydrolysis of the highly moisture-sensitive reducing agent that will be generated.

-

-

Step 2: Activation: Cool the suspension to 0 °C. Slowly add a solution of Iodine (

) (1.0 equiv) in THF dropwise over 1 hour.-

Causality:

reacts with

-

-

Step 3: Reflux: Once

gas evolution ceases, heat the reaction to reflux (65 °C) for 12 hours to drive the reduction to completion. -

Step 4: Quenching: Cool to 0 °C and cautiously add methanol until effervescence stops, followed by 20% aqueous NaOH.

-

Causality: Methanol safely quenches and destroys excess diborane. NaOH breaks down the robust boron-nitrogen complexes formed between the product amine and the boron byproducts.

-

-

Step 5: Extraction: Extract the aqueous layer with dichloromethane, dry the organic phase over

, and concentrate under reduced pressure. -

Validation Checkpoint (Self-Validating System): Analyze the crude product via

NMR. The definitive marker of success is the complete disappearance of the carboxylic acid proton signal (~11.0 ppm) and the emergence of two distinct, strongly coupled diastereotopic protons for the newly formed

Applications in Asymmetric Catalysis

The primary utility of (R)-2-amino-4,4-dimethylpentan-1-ol is its conversion into (R)-4-neopentyl-2-oxazolidinone, an advanced Evans chiral auxiliary used in asymmetric alkylations, aldol additions, and Diels-Alder reactions[3].

Protocol 2: Synthesis of the (R)-4-Neopentyl-2-oxazolidinone Auxiliary

-

Step 1: Reagent Mixing: Dissolve (R)-2-amino-4,4-dimethylpentan-1-ol (1.0 equiv) in anhydrous

. Add Triethylamine ( -

Step 2: Phosgenation: Add Triphosgene (0.4 equiv) dissolved in

dropwise.-

Causality: Triphosgene acts as a safe, solid precursor that decomposes to yield 3 equivalents of phosgene gas in situ.

acts as an acid scavenger, neutralizing the HCl byproduct. If HCl is not neutralized, the primary amine becomes protonated (forming an ammonium salt), rendering it non-nucleophilic and completely halting the cyclization process.

-

-

Step 3: Cyclization: Stir at room temperature for 4 hours. The intramolecular attack of the hydroxyl oxygen onto the intermediate carbamoyl chloride forms the 5-membered oxazolidinone ring.

-

Validation Checkpoint (Self-Validating System): Perform IR spectroscopy on the isolated product. The reaction is validated by the emergence of a sharp, intense

stretching band at 1750–1760 cm⁻¹, characteristic of a cyclic carbamate, and the total disappearance of the broad

Mechanistic Visualizations

Diagram 1: Synthetic Workflow to the Chiral Auxiliary

The logical progression from the amino acid precursor to the active chiral auxiliary relies on maintaining absolute stereochemical fidelity.

Caption: Synthetic workflow from (R)-neopentylglycine to the (R)-4-neopentyl-2-oxazolidinone auxiliary.

Diagram 2: Mechanistic Logic of Neopentyl Shielding

When the (R)-4-neopentyl-2-oxazolidinone is N-acylated, it can be enolized using LDA. The bulky neopentyl group forces the enolate into a highly specific Z-geometry due to dipole minimization and chelation with the lithium cation. The neopentyl group effectively blocks the Si-face of the enolate, forcing incoming electrophiles to attack exclusively from the Re-face.

Caption: Chelation-controlled transition state logic for asymmetric alkylation using the neopentyl auxiliary.

References

-

Sigma-Aldrich. "(R)-2-Amino-4,4-dimethylpentan-1-ol Product Specification and Properties". Merck KGaA.

-

PubChemLite. "2-amino-4,4-dimethylpentan-1-ol (C7H17NO) - Collision Cross Section and Structural Data". University of Luxembourg / NIH.

-

European Patent Office (Google Patents). "EP0692538A2 - Process for producing optically active L-amino acids, novel optically active L-aminoacids with bulky side-chains and their use". Degussa AG.

Sources

- 1. (R)-2-Amino-4,4-dimethylpentan-1-ol | 1174494-98-4 [sigmaaldrich.com]

- 2. PubChemLite - 2-amino-4,4-dimethylpentan-1-ol (C7H17NO) [pubchemlite.lcsb.uni.lu]

- 3. EP0692538A2 - Verfahren zur Herstellung optisch aktiver L-Aminosäuren, neue optisch aktive L-Aminosäuren mit raumerfüllenden Seitengruppen und deren Verwendung - Google Patents [patents.google.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of (R)-2-Amino-4,4-dimethylpentan-1-ol

Introduction

(R)-2-Amino-4,4-dimethylpentan-1-ol, also known as (R)-tert-leucinol, is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its structural rigidity and defined stereochemistry make it a valuable building block for the synthesis of chiral ligands, auxiliaries, and pharmacologically active molecules.[1][3] This guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of this important chiral intermediate, aimed at researchers, scientists, and professionals in drug development.

The core challenge in the synthesis of (R)-2-amino-4,4-dimethylpentan-1-ol lies in the efficient and stereoselective installation of the two contiguous chiral centers. The choice of starting material is intrinsically linked to the overall synthetic strategy, which can be broadly categorized into three main approaches:

-

Resolution of a racemic mixture: This classical approach involves the synthesis of a racemic mixture of the amino alcohol, followed by separation of the desired (R)-enantiomer.

-

Chiral pool synthesis: This strategy utilizes a readily available, enantiomerically pure starting material that already contains the required stereocenter.

-

Asymmetric synthesis: This modern approach involves the creation of the desired stereocenter from a prochiral precursor using a chiral catalyst or reagent.

This guide will delve into each of these strategies, detailing the key starting materials, the rationale behind their selection, and representative experimental protocols.

Synthesis via Resolution of Racemic 2-Amino-4,4-dimethylpentan-1-ol

A common and industrially viable route to enantiomerically pure (R)-2-amino-4,4-dimethylpentan-1-ol involves the resolution of the corresponding racemic mixture. This strategy hinges on the initial, non-stereoselective synthesis of (RS)-2-amino-4,4-dimethylpentan-1-ol, followed by separation using a chiral resolving agent.

Starting Materials for Racemic (RS)-2-Amino-4,4-dimethylpentan-1-ol

The primary precursor for the racemic amino alcohol is (RS)-tert-leucine .[4] This non-proteinogenic amino acid can be reduced to the corresponding amino alcohol. An alternative and efficient method involves the reduction of the oxime of trimethylpyruvic acid.[4]

Synthetic Workflow: From Racemic Precursor to Enantiopure Product

The overall process can be visualized as a two-stage workflow: synthesis of the racemate followed by diastereomeric salt formation and separation.

Caption: Workflow for the synthesis of (R)-2-Amino-4,4-dimethylpentan-1-ol via resolution.

Experimental Protocol: Resolution of (RS)-tert-Leucinol

A well-established method for the resolution of racemic tert-leucinol employs an optically active N-acyl-tert-leucine, such as N-(2-naphthoyl)-(S)-tert-leucine, as the resolving agent.[4]

Step 1: Dissolution

-

Dissolve racemic (RS)-tert-leucinol and 0.5 equivalents of the optically active N-acyl-tert-leucine in a suitable solvent (e.g., isopropanol) with heating.[4]

Step 2: Fractional Crystallization

-

Cool the mixture with stirring to induce crystallization of the less soluble diastereomeric salt, which in the case of N-(2-naphthoyl)-(S)-tert-leucine is the salt of (R)-tert-leucinol.[4]

Step 3: Isolation and Liberation

-

Isolate the crystalline salt by filtration.

-

Treat the isolated salt with a base (e.g., aqueous sodium hydroxide) to liberate the free (R)-2-amino-4,4-dimethylpentan-1-ol.

-

Extract the product with an organic solvent and purify by distillation or recrystallization.

| Parameter | Value | Reference |

| Resolving Agent | N-(2-naphthoyl)-(S)-tert-leucine | [4] |

| Solvent | Isopropanol | [4] |

| Yield (based on available R-enantiomer) | >60% | [4] |

Chiral Pool Synthesis: Leveraging Enantiopure Starting Materials

The use of a chiral pool starting material provides a more direct route to the desired enantiomer, avoiding the need for a resolution step. The most common and logical precursor for this approach is (R)-tert-leucine .

Starting Material: (R)-tert-Leucine

(R)-tert-leucine, the unnatural D-enantiomer of the amino acid, serves as an excellent starting point as it possesses the correct stereochemistry at the C2 position. The synthesis then simplifies to the reduction of the carboxylic acid functionality.

Synthetic Pathway: Reduction of (R)-tert-Leucine

The reduction of the carboxylic acid group of an amino acid to a primary alcohol is a standard transformation in organic synthesis.

Caption: Direct synthesis of (R)-2-Amino-4,4-dimethylpentan-1-ol from (R)-tert-leucine.

Experimental Protocol: Reduction of (L)-tert-Leucine (for the (S)-enantiomer)

While the specific protocol for (R)-tert-leucine is analogous, a detailed procedure for the reduction of the readily available (L)-tert-leucine to (S)-tert-leucinol is well-documented and illustrative of the methodology.[5]

Step 1: Reagent Preparation

-

Suspend (L)-tert-leucine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).[5]

-

Cool the suspension in an ice-water bath.[5]

-

Add sodium borohydride in one portion.[5]

Step 2: Reduction

-

Add a solution of iodine in THF dropwise to the suspension.[5]

-

After the addition is complete, warm the reaction mixture to reflux and maintain for several hours (e.g., 18 hours).[5]

Step 3: Work-up and Isolation

-

Cool the reaction mixture and quench by the slow addition of methanol.[5]

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in aqueous potassium hydroxide and stir for several hours.[5]

-

Extract the aqueous phase with dichloromethane.[5]

-

Dry the combined organic extracts, filter, and concentrate to yield the crude amino alcohol.[5]

| Reagent | Equivalents | Reference |

| Sodium Borohydride | 2.4 | [5] |

| Iodine | 1.0 | [5] |

| Solvent | Tetrahydrofuran (THF) | [5] |

| Yield | ~99% (crude) | [5] |

Asymmetric Synthesis: Building Chirality from Prochiral Precursors

Asymmetric synthesis offers elegant routes to (R)-2-amino-4,4-dimethylpentan-1-ol from achiral or prochiral starting materials. These methods often involve biocatalysis or the use of chiral catalysts.

Biocatalytic Reductive Amination

A promising approach involves the asymmetric reductive amination of a corresponding α-hydroxy ketone. This strategy leverages the high enantioselectivity of enzymes.

Starting Material: 1-Hydroxy-4,4-dimethyl-2-pentanone

This α-hydroxy ketone serves as the prochiral precursor. An engineered amine dehydrogenase (AmDH) can then stereoselectively introduce the amine group while reducing the ketone.[6]

Biocatalytic Pathway

The enzyme, often in a whole-cell system with a cofactor regeneration system, facilitates the direct conversion of the α-hydroxy ketone to the chiral amino alcohol.

Caption: Biocatalytic synthesis of (R)-2-Amino-4,4-dimethylpentan-1-ol.

General Biocatalytic Protocol

While a specific protocol for 1-hydroxy-4,4-dimethyl-2-pentanone is not detailed in the provided sources, a general procedure for the asymmetric reductive amination of α-hydroxy ketones using an engineered amine dehydrogenase can be outlined.[6]

Step 1: Reaction Setup

-

Prepare a buffered aqueous solution (e.g., NH₄Cl/NH₃·H₂O buffer, pH 8.5).[6]

-

Add the purified enzyme (or whole-cell catalyst), the α-hydroxy ketone substrate, a nicotinamide cofactor (e.g., NAD⁺), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).[6]

Step 2: Biotransformation

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 24 hours).[6]

Step 3: Product Analysis and Isolation

-

Monitor the reaction progress and determine the enantiomeric excess (ee) of the product using chiral HPLC.[6]

-

Isolate the product using standard extraction and purification techniques.

| Parameter | Condition | Reference |

| Catalyst | Engineered Amine Dehydrogenase | [6] |

| Amine Source | Ammonia | [6] |

| Cofactor System | NAD⁺/NADH with regeneration | [6] |

| Expected Enantiomeric Excess | >99% | [6] |

Conclusion

The synthesis of (R)-2-amino-4,4-dimethylpentan-1-ol can be approached from several distinct starting materials, each with its own set of advantages and challenges. The classical method of resolving racemic tert-leucinol, derived from racemic tert-leucine, is a robust and scalable option. For a more direct and atom-economical route, chiral pool synthesis starting from (R)-tert-leucine is highly effective, contingent on the availability of this enantiopure amino acid. Finally, the emerging field of biocatalysis presents a powerful and highly selective method through the asymmetric reductive amination of prochiral α-hydroxy ketones, offering the potential for green and efficient manufacturing processes. The optimal choice of starting material and synthetic strategy will ultimately depend on factors such as cost, scalability, and desired enantiopurity for the specific application.

References

- Drauz, K., et al. (1995). Synthesis of (R)-tert-Leucinol by classical Resolution of the racemic mixture. Chemistry A European Journal, 1(8), 538-540.

-

Groth, U., et al. (1993). Asymmetric Synthesis via Heterocyclic Intermediates, LII. Synthesis of tert-Leucine and Related Amino Acids. Liebigs Annalen der Chemie, 1993(7), 715-719. Available at: [Link]

-

Drago, C., et al. (2009). (S)-(-)-methyl p-bromophenyl sulfoxide. Organic Syntheses, 86, 121-130. Available at: [Link]

-

Gagnon, A., et al. (2010). (4S)-4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-Oxazole. Organic Syntheses, 87, 189-198. Available at: [Link]

-

Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12699-12733. Available at: [Link]

-

Chen, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 801831. Available at: [Link]

Sources

- 1. (R)-TERT-LEUCINOL | 112245-09-7 [chemicalbook.com]

- 2. (R)-(−)-tert-Leucinol | CAS 112245-09-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP0728736A1 - Process for the preparation of optically active tert-leucinol and use thereof - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

A Comprehensive Technical Guide to Enantiopure (R)-2-Amino-4,4-dimethylpentan-1-ol for Researchers and Pharmaceutical Professionals

An In-depth Exploration of a Sterically Hindered Chiral Building Block: From Commercial Availability to Synthetic Strategies and Analytical Characterization

(R)-2-Amino-4,4-dimethylpentan-1-ol, a chiral β-amino alcohol characterized by its sterically demanding neopentyl group, is a valuable building block in modern asymmetric synthesis and drug development. Its unique structural features make it an attractive component for creating chiral auxiliaries, ligands for asymmetric catalysis, and as a scaffold for novel pharmaceutical candidates.[1][2] This technical guide provides a comprehensive overview of its commercial availability, synthetic methodologies, and detailed analytical protocols to support researchers and scientists in its effective utilization.

Commercial Availability and Supplier Identification

The correct identification of (R)-2-Amino-4,4-dimethylpentan-1-ol is crucial for procurement. The definitive CAS number for this compound is 1174494-98-4 .[3] Several chemical suppliers list this product, offering various grades and quantities suitable for research and development purposes.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | (R)-2-Amino-4,4-dimethylpentan-1-ol | 1174494-98-4 | ≥97% | Available through their partnership with ChemScene LLC.[3] |

| ChemScene | (R)-2-Amino-4,4-dimethylpentan-1-ol | 1174494-98-4 | ≥98% | A primary manufacturer and supplier of this compound. |

| Biosynth | 2-Amino-4,4-dimethylpentan-1-ol | 1343703-94-5 | ≥95% | Note: This is listed as the racemate, but may be a starting point for resolution.[4] |

This table is not exhaustive but represents suppliers with readily available information. Researchers should always request a certificate of analysis (CoA) to confirm the enantiomeric purity and other specifications before purchase.

Strategic Approaches to Synthesis

The enantioselective synthesis of sterically hindered β-amino alcohols like (R)-2-Amino-4,4-dimethylpentan-1-ol presents a significant synthetic challenge. Two primary strategies are employed: asymmetric synthesis to directly obtain the desired enantiomer, and the resolution of a racemic mixture.

Asymmetric Synthesis: The Pursuit of Enantioselectivity

Direct asymmetric synthesis is the more elegant and atom-economical approach. While a specific protocol for (R)-2-Amino-4,4-dimethylpentan-1-ol is not widely published, analogous syntheses of chiral β-amino alcohols provide a strong foundation for a potential synthetic route. One promising strategy is the enantioselective radical C-H amination of the corresponding alcohol.[5]

Conceptual Asymmetric Synthesis Workflow:

Caption: Asymmetric synthesis via radical C-H amination.

This method involves the transient conversion of the starting alcohol to an imidate radical, which then undergoes a regioselective intramolecular hydrogen atom transfer (HAT). A chiral copper catalyst can then mediate the enantioselective amination of the resulting carbon-centered radical, leading to the desired β-amino alcohol.[5]

Chiral Resolution: Separating Enantiomers from a Racemic Mixture

A more traditional and often practical approach for obtaining enantiopure compounds is through the resolution of a racemic mixture.[6] This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on their differential solubility.

Protocol for Chiral Resolution via Diastereomeric Salt Formation:

-

Racemate Preparation: Synthesize racemic 2-Amino-4,4-dimethylpentan-1-ol. A common method involves the reduction of the corresponding amino ketone.

-

Salt Formation:

-

Dissolve one equivalent of the racemic amino alcohol in a suitable solvent (e.g., methanol, ethanol).

-

In a separate flask, dissolve one equivalent of a chiral resolving agent, such as (R)-(-)-mandelic acid or (+)-tartaric acid, in the same solvent.[7][8]

-

Combine the two solutions. Diastereomeric salts will form.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly. One of the diastereomeric salts will preferentially crystallize due to its lower solubility.

-

Isolate the crystals by filtration.

-

The enantiomeric excess (e.e.) of the crystallized salt can be improved by repeated recrystallization.

-

-

Liberation of the Free Amine:

-

Treat the isolated diastereomeric salt with a base (e.g., aqueous sodium hydroxide) to deprotonate the amine.

-

Extract the enantiomerically enriched amino alcohol into an organic solvent.

-

Wash, dry, and concentrate the organic layer to obtain the final product.

-

Caption: Chiral resolution workflow.

Analytical Characterization: Ensuring Enantiopurity and Structural Integrity

Rigorous analytical characterization is paramount to confirm the identity and enantiomeric purity of (R)-2-Amino-4,4-dimethylpentan-1-ol. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy: Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of the compound. Due to the lack of a publicly available, assigned spectrum for this specific molecule, the expected chemical shifts can be predicted based on analogous structures.

Predicted ¹H NMR Spectral Data (in CDCl₃):

-

~0.9 ppm (singlet, 9H): The nine equivalent protons of the bulky tert-butyl group.

-

~1.2-1.5 ppm (multiplet, 2H): The two diastereotopic protons of the methylene group adjacent to the tert-butyl group.

-

~2.5-3.0 ppm (multiplet, 1H): The proton on the carbon bearing the amino group.

-

~3.4-3.8 ppm (multiplet, 2H): The two diastereotopic protons of the methylene group bearing the hydroxyl group.

-

Broad singlet (3H): The exchangeable protons of the amino and hydroxyl groups.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

-

~29-31 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

~32-34 ppm: The quaternary carbon of the tert-butyl group.

-

~45-48 ppm: The methylene carbon adjacent to the tert-butyl group.

-

~55-60 ppm: The carbon bearing the amino group.

-

~65-70 ppm: The methylene carbon bearing the hydroxyl group.

These are predicted values and should be confirmed by experimental data.

Chiral HPLC: Determination of Enantiomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound. Due to the sterically hindered nature of (R)-2-Amino-4,4-dimethylpentan-1-ol, method development is key to achieving baseline separation of the enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this class of compounds.[9][10]

Protocol for Chiral HPLC Method Development:

-

Column Selection:

-

Start with a polysaccharide-based CSP such as a Chiralpak® or Chiralcel® column.

-

-

Mobile Phase Screening (Normal Phase):

-

System A: n-Hexane/Isopropanol (90:10 v/v) with 0.1% diethylamine (DEA).

-

System B: n-Hexane/Ethanol (90:10 v/v) with 0.1% DEA.

-

The basic additive (DEA) is crucial for good peak shape and to prevent tailing of the amine.

-

-

Optimization:

-

If partial separation is observed, optimize the ratio of the alcohol modifier. Decreasing the alcohol percentage will generally increase retention and may improve resolution.

-

Adjust the concentration of the basic additive if necessary.

-

Ensure the column is thoroughly equilibrated with the mobile phase before analysis.

-

-

Analysis:

-

Inject a solution of the racemic compound to determine the retention times of both enantiomers.

-

Inject the sample of (R)-2-Amino-4,4-dimethylpentan-1-ol to determine its enantiomeric excess by comparing the peak areas.

-

Caption: Principle of chiral HPLC separation.

Applications in Drug Development and Asymmetric Catalysis

The unique steric and electronic properties of (R)-2-Amino-4,4-dimethylpentan-1-ol make it a promising candidate for various applications in medicinal chemistry and catalysis.

-

Chiral Auxiliaries: The amino and hydroxyl groups can be used to form chiral auxiliaries, such as oxazolidinones, which can direct the stereochemical outcome of a wide range of reactions, including aldol additions and alkylations.[11]

-

Chiral Ligands: This amino alcohol can serve as a bidentate ligand for transition metals in asymmetric catalysis. The bulky neopentyl group can create a well-defined chiral pocket around the metal center, leading to high enantioselectivity in reactions such as asymmetric reductions and additions to carbonyls.[12]

-

Pharmaceutical Scaffolds: The vicinal amino alcohol motif is a common feature in many biologically active molecules.[1][2] The incorporation of the sterically demanding 4,4-dimethylpentyl group can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and selectivity.

Conclusion

(R)-2-Amino-4,4-dimethylpentan-1-ol is a chiral building block with significant potential for the synthesis of complex, enantiomerically pure molecules. A clear understanding of its commercial availability, viable synthetic routes, and robust analytical methods is essential for its successful application. This guide provides a foundational framework for researchers and drug development professionals to confidently source, synthesize, and characterize this valuable compound, paving the way for its use in the discovery of new medicines and novel catalytic processes.

References

-

(R)-2-Amino-4,4-dimethylpentan-1-ol. Sigma-Aldrich.

-

Application Notes and Protocols: 2-Amino-4-phenylpentan-1-ol in Asymmetric Synthesis. Benchchem.

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

-

(R)-2-Amino-4-methylpentan-1-ol. BLD Pharm.

-

The Pivotal Role of Chirality: An In-depth Technical Guide to the Biological Activity of Amino Alcohols. Benchchem.

-

HPLC Technical Tip: Chiral Method Development. Phenomenex.

-

Chiral resolution. Wikipedia.

-

Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing.

-

(R)-2-Amino-4,4-dimethylpentan-1-ol. Sigma-Aldrich.

-

2-Amino-4,4-dimethylpentan-1-ol. CymitQuimica.

-

Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. PubMed.

-

Molecules Special Issue: Development of Asymmetric Synthesis. MDPI.

-

Application Notes and Protocols for the Chiral Resolution of 2-Amino-4-phenylhexan-1-ol Enantiomers. Benchchem.

-

5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.

-

Chiral Amines in Asymmetric Synthesis. MilliporeSigma.

-

The Catalytic Landscape of 2-Amino-4-phenylpentan-1-ol Derivatives: A Comparative Analysis. Benchchem.

-

Synthesis of Sterically Controlled Chiral β-Amino Alcohols and Their Application to the Catalytic Asymmetric Sulfoxidation of Sulfides. ResearchGate.

-

Application Notes and Protocols for the Synthesis of 2-Amino-4-phenylpentan-1-ol Derivatives. Benchchem.

-

Chiral Resolution and Separation Services. BOC Sciences.

-

(1RS,2SR)-2-Amino-4-methyl-1-phenylpentan-1-ol. PubChem.

-

1H NMR Spectrum (PHY0132972). PhytoBank.

-

Photoredox Fe-Catalyzed Aminoalkylation toward Sterically Hindered Chiral β-Amino Acids. PubMed.

-

Enantiomers and Their Resolution. MDPI.

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. CU Experts.

-

(R)-2-Amino-4,4-dimethylpentan-1-ol. Sigma-Aldrich.

-

Special Issue: Development of Asymmetric Synthesis. PMC.

-

Application Notes and Protocols: (S)-2-Methoxy-4,4-dimethylpentan-1-ol as a Chiral Auxiliary in Asymmetric Aldol Reactions. Benchchem.

-

Examples of pharmaceutical compounds bearing a chiral β-amino alcohol moiety. ResearchGate.

-

(r)-3-Amino-4,4-dimethylpentan-1-ol. ChemScene.

-

ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group.

-

Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. PMC.

-

Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC.

-

C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,4-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.

-

1-Amino-4,4-dimethylpentan-2-ol. PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Amino-4,4-dimethylpentan-1-ol | CymitQuimica [cymitquimica.com]

- 5. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

(R)-2-Amino-4,4-dimethylpentan-1-ol as a chiral auxiliary in asymmetric synthesis

This Application Note is designed for research scientists and process chemists focusing on asymmetric synthesis. It details the utilization of (R)-2-Amino-4,4-dimethylpentan-1-ol (commonly referred to as (R)-tert-Leucinol ) as a high-performance chiral auxiliary and ligand precursor.

Executive Summary

(R)-2-Amino-4,4-dimethylpentan-1-ol ((R)-tert-Leucinol) is a premier chiral building block derived from (R)-tert-Leucine. Its structural uniqueness lies in the bulky tert-butyl group adjacent to the chiral center. Unlike phenylalanine (benzyl) or valine (isopropyl) derivatives, the tert-butyl group offers maximum steric occlusion, often resulting in superior diastereomeric ratios (dr) in auxiliary-controlled reactions.

This guide focuses on its two primary applications:

-

The "Super-Evans" Auxiliary: Synthesis and use of (R)-4-tert-butyl-2-oxazolidinone for stoichiometric asymmetric alkylations.

-

Ligand Precursor: Rapid access to chiral oxazolines (Box/PyBox ligands) for catalytic asymmetric synthesis.

Mechanism of Action: The Steric Wall

The efficacy of (R)-tert-leucinol stems from the "Steric Wall" effect. In the context of an Evans oxazolidinone:

-

Chelation Control: The carbonyls of the auxiliary and the substrate chelate a metal (Li, B, Ti), locking the conformation (Z-enolate).

-

Face Blocking: The bulky tert-butyl group forces the substrate's R-group away (minimizing A(1,3) strain) and physically blocks the Re-face of the enolate.

-

Result: Electrophiles are forced to attack from the Si-face, often yielding diastereomeric ratios exceeding 99:1.

Diagram: The Evans Auxiliary Cycle

The following diagram illustrates the workflow for using the (R)-tert-leucinol derived auxiliary.

Caption: The closed-loop cycle of the Evans auxiliary, highlighting the transformation from (R)-tert-leucinol to the active auxiliary and its recovery.

Experimental Protocols